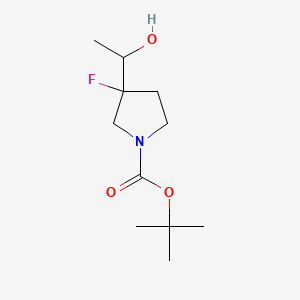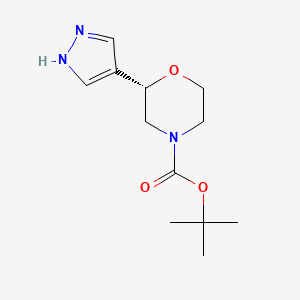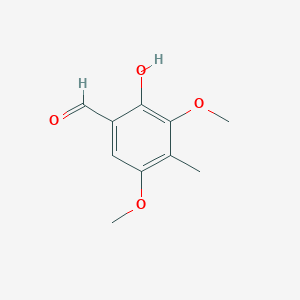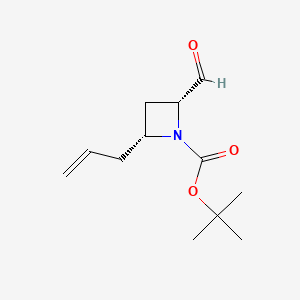![molecular formula C8H15NO6 B13906777 oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol](/img/structure/B13906777.png)
oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol is a compound that combines the properties of oxalic acid and a derivative of oxazepane. Oxalic acid, also known as ethanedioic acid, is a simple dicarboxylic acid with the formula HOOC-COOH. It is a naturally occurring compound found in many plants and vegetables. The [(2S)-1,4-oxazepan-2-yl]methanol part of the compound is a derivative of oxazepane, a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol typically involves the reaction of oxalic acid with [(2S)-1,4-oxazepan-2-yl]methanol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using high-purity reagents and advanced equipment. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions may be carried out under various conditions, such as different temperatures, pressures, and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or other reduced derivatives.
Applications De Recherche Scientifique
Oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol has various scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is used in various industrial processes, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as a chelating agent, binding to metal ions and affecting their availability and activity. It may also interact with enzymes and other proteins, influencing their function and activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol can be compared with other similar compounds, such as:
Oxalic Acid: A simple dicarboxylic acid with similar chemical properties but lacking the oxazepane derivative.
Oxazepane Derivatives: Compounds containing the oxazepane ring structure but with different functional groups attached.
Other Dicarboxylic Acids: Compounds like malonic acid and succinic acid, which have similar chemical properties but different structures and reactivities.
Propriétés
Formule moléculaire |
C8H15NO6 |
|---|---|
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2.C2H2O4/c8-5-6-4-7-2-1-3-9-6;3-1(4)2(5)6/h6-8H,1-5H2;(H,3,4)(H,5,6)/t6-;/m0./s1 |
Clé InChI |
DOLXMVIFIDAIJN-RGMNGODLSA-N |
SMILES isomérique |
C1CNC[C@H](OC1)CO.C(=O)(C(=O)O)O |
SMILES canonique |
C1CNCC(OC1)CO.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate](/img/structure/B13906697.png)

![2-[[(3E)-3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-dien-1-yl]methyl-(carboxymethyl)amino]acetic acid](/img/structure/B13906707.png)




![7-Nitrobenzo[d]oxazol-2-amine](/img/structure/B13906732.png)
![methyl 3-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzoate](/img/structure/B13906740.png)


![Methyl 2-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13906762.png)

